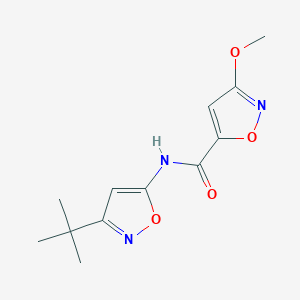

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Métodos De Preparación

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes are also being explored .

Análisis De Reacciones Químicas

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, isoxazole derivatives are studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide makes it a valuable scaffold for the development of new drugs with diverse therapeutic activities.

Mecanismo De Acción

The mechanism of action of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some isoxazole compounds act as inhibitors of FLT3, a receptor tyrosine kinase involved in the development of acute myeloid leukemia .

Comparación Con Compuestos Similares

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide can be compared with other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide These compounds share similar structural features but differ in their specific substituents and biological activities

Actividad Biológica

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article delves into the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its unique isoxazole structure, which contributes to its biological activity. The general synthetic route includes:

- Formation of Isoxazole Rings : Utilizing diazomethane and various aryl halides to construct the isoxazole framework.

- Carboxamide Formation : The introduction of the carboxamide group is achieved through acylation reactions.

Antitumor Activity

Research indicates that compounds related to isoxazoles exhibit significant antitumor properties. Specifically, derivatives that inhibit FLT3 (FMS-like tyrosine kinase 3) are of particular interest in treating acute myeloid leukemia (AML).

- FLT3 Inhibition : this compound has shown potential in inhibiting FLT3 phosphorylation, which is crucial for tumor cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in FLT3-ITD mutant cells, leading to decreased cell viability in a concentration-dependent manner .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the isoxazole structure influence biological activity. For instance:

- Substitution Effects : The presence of a tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

- Methoxy Group Influence : The methoxy substituent on the isoxazole ring has been shown to affect the compound's interaction with biological targets, enhancing its inhibitory potency against cancer cell lines.

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound can lead to significant tumor regression without causing substantial weight loss in subjects, indicating a favorable therapeutic index .

Cytotoxicity Assays

Cytotoxicity assays performed on various cancer cell lines (e.g., HL-60) revealed that this compound exhibits an IC50 range indicative of moderate to high cytotoxicity. For example, compounds structurally similar to this compound have shown IC50 values ranging from 86 μM to 755 μM against HL-60 cells .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O3 |

| Molecular Weight | 258.26 g/mol |

| IC50 (HL-60) | 86 - 755 μM |

| Mechanism of Action | FLT3 inhibition, apoptosis induction |

Propiedades

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-methoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-12(2,3)8-6-9(19-14-8)13-11(16)7-5-10(17-4)15-18-7/h5-6H,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAFMAJRFASSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.